

N-Butylbenzenesulfonamide (NBBS): An In-depth Technical Guide on its Antiandrogenic Properties

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Compound of Interest

Compound Name: *N*-Butylbenzenesulfonamide

Cat. No.: B124962

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Executive Summary

N-Butylbenzenesulfonamide (NBBS) is a sulfonamide compound originally isolated from the bark of the African plum tree, *Prunus africana*.^{[1][2]} While also known as a high-production volume plasticizer and a compound with neurotoxic potential, NBBS has emerged as a potent and specific antagonist of the human androgen receptor (AR).^{[1][3][4]} This activity makes it a compound of significant interest for the development of therapeutics targeting androgen-driven pathologies, most notably benign prostatic hyperplasia (BPH) and prostate cancer.^{[5][6]} Mechanistically, NBBS competitively binds to the androgen receptor, inhibiting its nuclear translocation and subsequent transactivation of target genes.^{[1][2]} This guide provides a comprehensive overview of the technical data and experimental methodologies related to the antiandrogenic activity of NBBS.

Physicochemical Properties

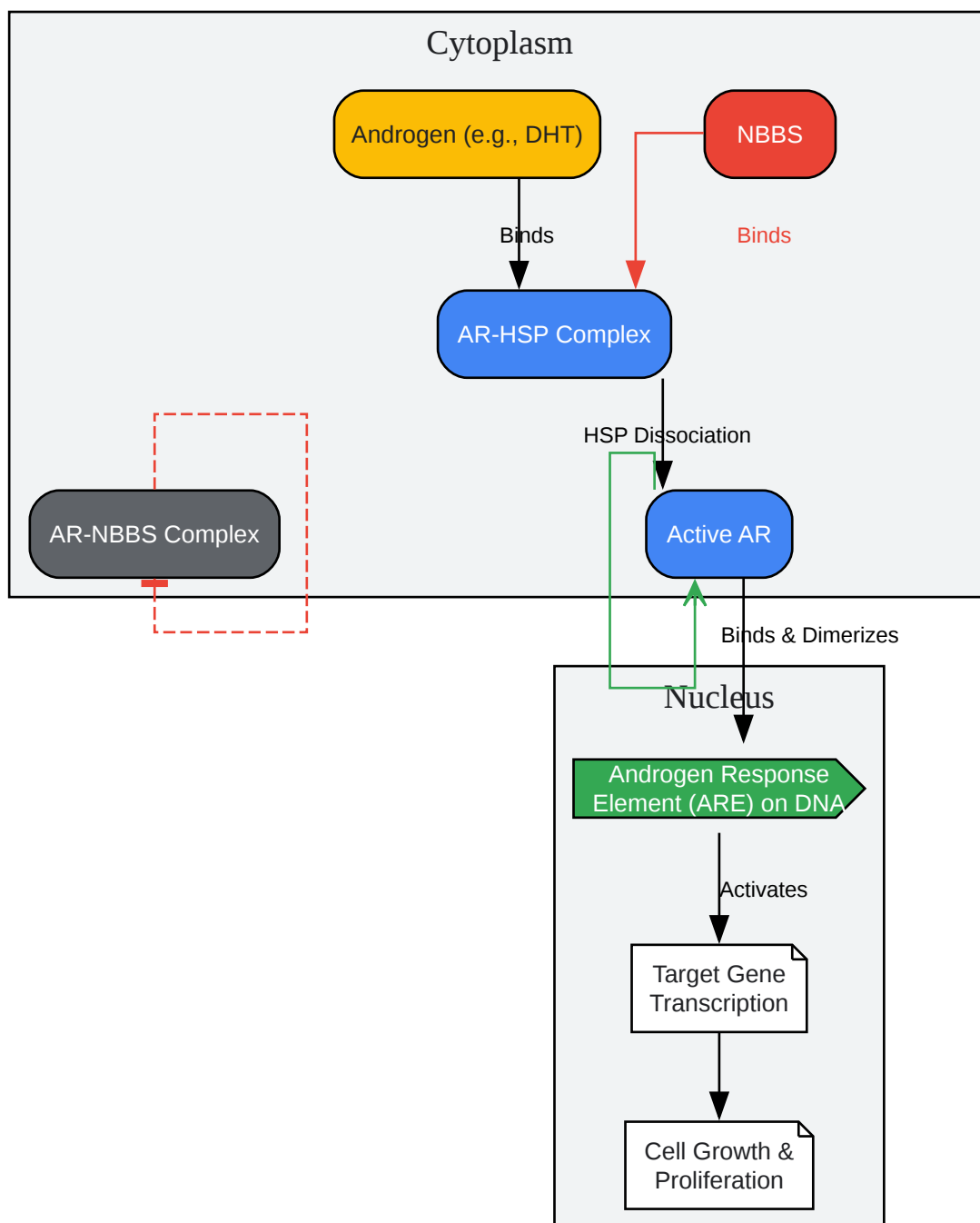
N-Butylbenzenesulfonamide is a clear liquid at room temperature with the following properties:

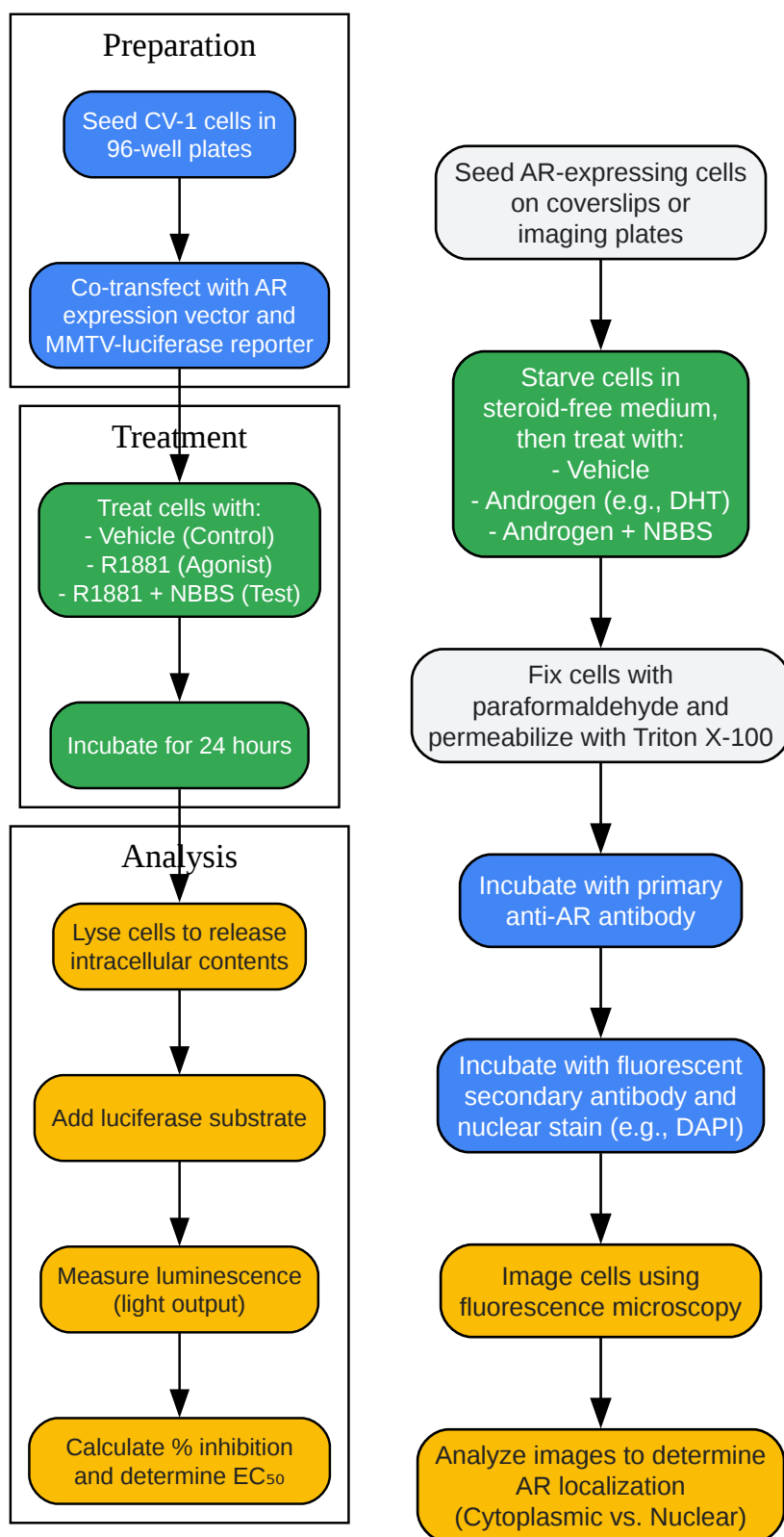
Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ NO ₂ S	[3]
Molecular Weight	213.30 g/mol	[3]
CAS Number	3622-84-2	[3]
Appearance	Clear Liquid	[No specific citation found]
Boiling Point	314 °C (lit.)	[No specific citation found]
Density	1.15 g/mL at 25 °C (lit.)	[No specific citation found]

Mechanism of Antiandrogenic Action

The primary mechanism through which **N-Butylbenzenesulfonamide** exerts its antiandrogenic effects is by acting as a direct antagonist to the androgen receptor (AR). The binding of an androgen, such as dihydrotestosterone (DHT), to the AR in the cytoplasm typically induces a conformational change, leading to the dissociation of heat shock proteins and subsequent translocation of the AR into the nucleus. Once in the nucleus, the AR dimerizes and binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-dependent genes that promote cell growth and proliferation.[7]

NBBS disrupts this pathway by binding to the androgen receptor and inhibiting its translocation into the cell nucleus.[1][2] This prevents the receptor from reaching its target genes, thereby blocking the downstream signaling cascade. Studies have shown that NBBS is a specific AR antagonist, with inhibitory effects also observed on the progesterone receptor (PR), but not on the glucocorticoid receptor (GR) or estrogen receptors (ER α or ER β).[1]





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